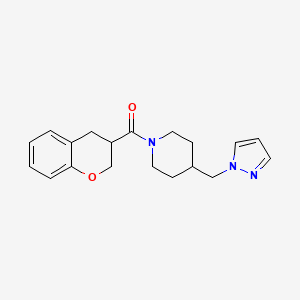

1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(1H-pyrazol-1-ylmethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that exhibit notable interest due to their structural complexity and potential for diverse biological activities. The backbone of the compound indicates a combination of a chromene moiety and a pyrazole ring linked via a piperidine structure, suggesting a multifaceted approach to chemical reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related chromene and pyrazole derivatives often involves multi-step reactions including condensation, cyclization, and functional group transformations. For instance, Al-ayed (2011) described the synthesis of chromene derivatives with potential antibacterial and antioxidant activities through a reflux process involving 4-hydroxy coumarin, aromatic aldehydes, and piperidine as a catalyst (Al-ayed, 2011). Similarly, Alizadeh and Ghanbaripour (2014) reported a one-pot, three-component reaction for synthesizing chromene derivatives, highlighting the efficiency and versatility of such methodologies (Alizadeh & Ghanbaripour, 2014).

Molecular Structure Analysis

The molecular structure of chromene and pyrazole derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed insights into the arrangement of atoms and the electronic environment. For example, detailed structural elucidation can lead to the assignment of proton and carbon networks, as demonstrated by Al-ayed (2011) in their study on chromene derivatives (Al-ayed, 2011).

Chemical Reactions and Properties

Chromene and pyrazole derivatives exhibit a range of chemical reactivities due to their diverse functional groups. For instance, the presence of a piperidine catalyst can promote condensation reactions leading to the formation of complex heterocycles, as seen in the synthesis of chromene heterocycles (Kangani et al., 2017). These compounds can participate in various chemical transformations, including redox processes and nucleophilic attacks.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular architecture. For instance, the crystalline structure can influence the compound's stability and reactivity, as explored in the study of benzochromene derivatives (Kotresh et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups present in the compound. Studies like those conducted by Al-ayed (2011) and Alizadeh & Ghanbaripour (2014) provide insights into the antioxidant and antibacterial activities of chromene derivatives, suggesting a direct correlation between structure and biological activity (Al-ayed, 2011); (Alizadeh & Ghanbaripour, 2014).

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromen-3-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-19(17-12-16-4-1-2-5-18(16)24-14-17)21-10-6-15(7-11-21)13-22-9-3-8-20-22/h1-5,8-9,15,17H,6-7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKMABUALFMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C(=O)C3CC4=CC=CC=C4OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(1H-pyrazol-1-ylmethyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)

![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)

![1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5635504.png)

![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)

![4-[4-(1-pyrrolidinylcarbonyl)benzyl]morpholine](/img/structure/B5635510.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5635536.png)

![1-ethyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]propanoyl}piperazine](/img/structure/B5635539.png)

![2-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5635542.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)

![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)